

Non-BET Bromodomain Families and Their Inhibitors

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Compound Focus: Nvs-cecr2-1

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Bromodomains are "reader" modules that recognize acetylated lysine residues on histones and other proteins, facilitating the recruitment of transcriptional machinery [1]. The 61 human bromodomains are classified into eight subfamilies [1] [2]. The non-BET bromodomains (subfamilies I and III-VIII) are involved in diverse biological processes and represent emerging targets for cancer, inflammation, and other diseases [3].

Key Non-BET Bromodomain Targets and Their Chemical Probes

Bromodomain / Protein	Sub-family	Representative Chemical Probe(s)	Reported Potency (K_D or IC_{50})	Primary Biological Roles & Therapeutic Relevance
CBP / p300	III	SGC-CBP30 [4] [2]	CBP K_D =21 nM; p300 K_D =32 nM [4]	Transcriptional co-activators; roles in signaling, cell cycle; targeted in cancer & inflammation [4] [3]
		GNE-781 [2]	650-fold selectivity over BRD4 [2]	
BRD9	IV	I-BRD9 [5] [2]	Potent & selective inhibitor [5]	Subunit of mSWI/SNF chromatin remodeling complex; implicated in cancer & UF pathogenesis [5]

Bromodomain / Protein	Sub-family	Representative Chemical Probe(s)	Reported Potency (K_D or IC_{50})	Primary Biological Roles & Therapeutic Relevance
		BI-9564 [2]	Potent & selective inhibitor [2]	
BRD7	IV	Not extensively covered in results	N/A	Component of chromatin remodeling complexes [2]
ATAD2	IV	GSK8814 [2]	Potent & selective antagonist [2]	Co-regulator of MYC & estrogen/androgen receptors; overexpressed in cancers; poor prognosis marker [1]
BRPF1/2/3	IV	OF-1, NI-57 (pan-BRPF) [2]	Potent & selective probes [2]	Scaffolds for MOZ/MORF HAT complexes; roles in development & hematological malignancies [1]
		PFI-4, GSK6853 (BRPF1B-selective) [2]	Potent & selective probes [2]	
CECR2	I	NVS-CECR2-1 [3] [2]	IC_{50} =47 nM; K_D =80 nM [3]	Chromatin remodeling; predicted highly druggable; probe available despite poor solubility [3] [2]
PCAF/GCN5	I	L-Moses [2]	PCAF K_D =126 nM; GCN5 K_D =600 nM [2]	HATs; linked to HIV replication, cancer, neuro-inflammation [3]
		GSK4027 [2]	K_D =1.4 nM (for both) [2]	
BAZ2A/B	VI	GSK2801, BAZ2-ICR [2]	High affinity probes [2]	Components of chromatin remodeling complexes [2]

Bromodomain / Protein	Sub-family	Representative Chemical Probe(s)	Reported Potency (K_D or IC_{50})	Primary Biological Roles & Therapeutic Relevance
TRIM24	VI	Compound 34 [2]	Dual BRPF1B/2 & TRIM24 antagonist [2]	Transcriptional regulator; potential oncogene [2]

Experimental Protocols for Profiling Inhibitors

Rigorous assessment of compound selectivity and cellular engagement is critical for validating chemical probes and inhibitors [3] [2].

1. Primary In Vitro Binding Assays

- **BROMOscan:** A high-throughput binding assay platform used to comprehensively evaluate inhibitor selectivity across a wide panel of bromodomains [2]. Researchers can obtain quantitative K_D or IC_{50} values for numerous targets simultaneously.
- **Isothermal Titration Calorimetry (ITC):** Measures binding affinity and thermodynamics by detecting heat changes upon ligand binding. Used to confirm high-affinity interactions, e.g., **NVS-CECR2-1** binding to CECR2 ($K_D=80$ nM) [3].
- **Differential Scanning Fluorimetry (DSF):** A rapid screening method detecting thermal stabilization of proteins upon ligand binding. Useful for initial selectivity profiling [3].

2. Cellular Target Engagement

- **Fluorescence Recovery After Photobleaching (FRAP):** Assesses compound cell permeability and intracellular target binding. Example: **NVS-CECR2-1** engaged full-length CECR2 at 0.1 μ M in cellular models [3].
- **Cellular Phenotypic Assays:** After confirming target engagement, functional assays evaluate downstream effects:
 - **Cell Proliferation:** Trypan blue exclusion assays or measurement of proliferation markers like PCNA [5].
 - **Apoptosis & Cell Cycle Analysis:** Flow cytometry with Annexin V/PI staining and DNA content analysis [5].
 - **Gene Expression:** RNA-seq or qPCR to assess transcriptomic changes, such as downregulation of oncogenes like MYC [4] [5].

Therapeutic Applications and Case Studies

Uterine Fibroids (UFs)

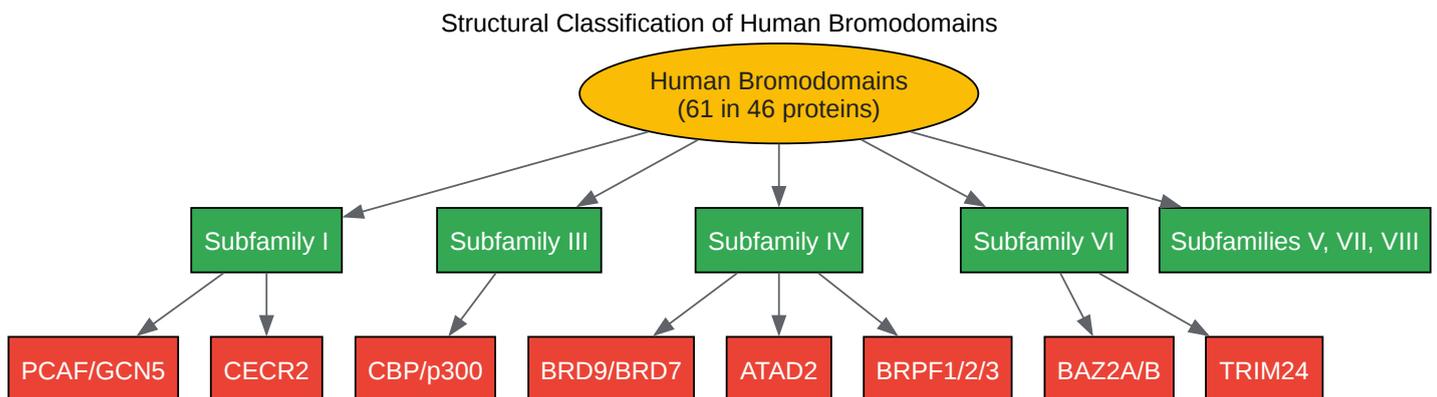
- BRD9 protein levels were significantly upregulated in 81% of human UF samples compared to matched myometrium [5].
- Treatment with the BRD9 inhibitor I-BRD9 (1-25 μ M) suppressed UF cell proliferation, induced G1 cell cycle arrest, increased apoptosis/necrosis, and reduced extracellular matrix protein deposition [5].
- Transcriptomic profiling demonstrated that BRD9 inhibition reprograms the UF cell epigenome and epitranscriptome, impacting cell cycle and ECM pathways [5].

Cancer

- **CBP/p300 Inhibition:** SGC-CBP30 shows synergistic effects with DDR1 inhibitors in idiopathic pulmonary fibrosis models and inhibits p300-mediated p53 activity [4]. CCS1477 is an oral CBP/p300 inhibitor in Phase 1/2 trials for advanced prostate cancer and hematological malignancies [4].
- **BRD9 in Hematologic Malignancies:** Inhibitors like I-BRD9 and BI-9564 show anti-proliferative effects in hematologic tumor models [2].

Bromodomain Structural Classification

The following diagram illustrates the structural classification of human bromodomains into eight subfamilies, highlighting the placement of key non-BET targets [1] [2]:



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Structural classification of human bromodomains with key non-BET subfamilies and targets.

Future Perspectives and Challenges

The field of non-BET bromodomain inhibitors has progressed significantly, with chemical probes now available for many targets [2]. However, several challenges and future directions remain:

- **Clinical Translation:** Despite promising preclinical results, clinical progress has faced challenges including narrow therapeutic windows and mixed efficacy [6].
- **Target Validation:** Many non-BET bromodomains require further biological characterization to establish their therapeutic relevance [3].
- **Combination Therapies:** Given limited monotherapeutic activity, rational combinations with other anticancer agents represent a promising path forward [7].

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